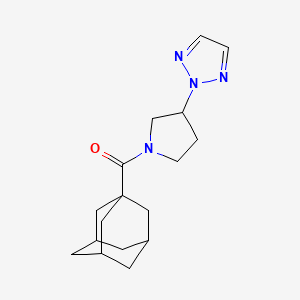![molecular formula C19H11Cl2F3N2O3 B2373258 1-[5,6-Dichloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-3-naphthalen-1-ylurea CAS No. 534563-85-4](/img/structure/B2373258.png)
1-[5,6-Dichloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-3-naphthalen-1-ylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[5,6-Dichloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-3-naphthalen-1-ylurea, also known as BAY 43-9006, is a small molecule inhibitor that targets several protein kinases involved in cell proliferation and angiogenesis. It was initially developed as an anti-cancer drug and has been shown to be effective in the treatment of several types of cancer, including renal cell carcinoma and hepatocellular carcinoma.
科学的研究の応用
Temperature-Dependent Separation Applications
Research on temperature-dependent separation of mixtures using membranes has shown significant advancements. The study by Katarzynski and Staudt (2010) focused on the separation of naphthalene/n-decane mixtures using fluorinated copolyimides, highlighting the potential for enhanced permeation of naphthalene at elevated temperatures. This suggests potential applications in the efficient separation of complex mixtures in industrial processes (Katarzynski & Staudt, 2010).
Synthesis of Fluoronaphthoic Acids
The synthesis of mono- and difluoronaphthoic acids, as explored by Tagat et al. (2002), provides insights into the creation of fluorinated versions of naphthoic acids, which are relatively unknown. These fluorinated compounds have applications in the development of new biologically active compounds, highlighting the versatility of fluorine chemistry in enhancing the properties of organic molecules (Tagat et al., 2002).
Development of High Refractive Index Polymers
The creation of high refractive index hyperbranched polymers through thiol-yne click reaction using di-substituted asymmetric bulky alkynes introduces new materials with potential applications in optics and electronics. Wei et al. (2014) demonstrated the incorporation of aromatic moieties like naphthalene and benzene into polymers, resulting in materials with high transparency, excellent solubility, and thermal properties, suitable for advanced technological applications (Wei et al., 2014).
Enhancement of Organic Reactions
The photochemical trifluoromethylation of aromatic compounds with trifluoromethyl bromide, as investigated by Akiyama et al. (1988), showcases the potential for modifying organic compounds to introduce trifluoromethyl groups. This method provides a versatile approach to synthesizing pharmacologically important compounds, such as 5-trifluoromethyluracil, indicating applications in pharmaceutical synthesis and material science (Akiyama et al., 1988).
Applications in Catalysis
Shimada, Kina, and Hayashi (2003) developed new axially chiral 2,2'-bipyridine N,N'-dioxides for use as catalysts in asymmetric allylation of aldehydes. This research highlights the role of such compounds in catalyzing chemical reactions with high efficiency and selectivity, offering potential applications in the synthesis of enantioselective compounds for pharmaceuticals and fine chemicals (Shimada, Kina, & Hayashi, 2003).
作用機序
Target of Action
It is thought to act by affectingspectrin-like proteins in the cytoskeleton of oomycetes .
Mode of Action
It is hypothesized that the compound interacts with spectrin-like proteins in the cytoskeleton of oomycetes . This interaction could potentially disrupt the normal functioning of these proteins, leading to changes in the organism’s cellular structure and function.
Result of Action
The compound’s action on spectrin-like proteins in oomycetes could lead to a range of molecular and cellular effects. For instance, it might inhibit the growth of strains that are resistant to other fungicides . It could also affect the motility of zoospores, the germination of cysts, the growth of the mycelium, and sporulation .
特性
IUPAC Name |
1-[5,6-dichloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-3-naphthalen-1-ylurea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11Cl2F3N2O3/c20-12-8-15-16(9-13(12)21)29-19(28-15,18(22,23)24)26-17(27)25-14-7-3-5-10-4-1-2-6-11(10)14/h1-9H,(H2,25,26,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCPVSGSELDTJLV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)NC3(OC4=CC(=C(C=C4O3)Cl)Cl)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11Cl2F3N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3-(dimethylamino)phenyl)((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2373177.png)


![N-(benzo[b]thiophen-5-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide](/img/structure/B2373182.png)
![2,5-dichloro-N-(4-fluorobenzo[d]thiazol-2-yl)thiophene-3-carboxamide](/img/structure/B2373184.png)



![6-Ethyl-1,3-dimethyl-5-[(4-nitrophenyl)methylsulfanyl]pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2373188.png)
![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 4-(tetrazol-1-yl)benzoate](/img/structure/B2373189.png)
![Ethyl 2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-6-methylthieno[2,3-d]thiazole-5-carboxylate](/img/structure/B2373191.png)
![methyl 5-((1-(2,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)furan-2-carboxylate](/img/structure/B2373192.png)

![N-({[2,2'-bifuran]-5-yl}methyl)-5-cyclopropyl-1,2-oxazole-3-carboxamide](/img/structure/B2373198.png)